molecular formula C14H21NO2Si B13468199 3-Tert-butyldimethylsilyloxy-4-methoxybenzonitrile CAS No. 348640-89-1

3-Tert-butyldimethylsilyloxy-4-methoxybenzonitrile

Cat. No.: B13468199
CAS No.: 348640-89-1
M. Wt: 263.41 g/mol
InChI Key: YZYVBTFZBFPISH-UHFFFAOYSA-N
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Description

3-Tert-butyldimethylsilyloxy-4-methoxybenzonitrile is an organic compound with the molecular formula C14H21NO2Si. It is a derivative of benzonitrile, featuring a tert-butyldimethylsilyloxy group and a methoxy group attached to the benzene ring. This compound is of interest in organic synthesis and various research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyldimethylsilyloxy-4-methoxybenzonitrile typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature to yield the silylated intermediate . This intermediate can then undergo further reactions to introduce the methoxy and nitrile groups, resulting in the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar protective group strategies and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyldimethylsilyloxy-4-methoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The silyl ether group can be oxidized to form the corresponding alcohol.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 3-tert-butyldimethylsilyloxy-4-hydroxybenzonitrile.

    Reduction: Formation of 3-tert-butyldimethylsilyloxy-4-methoxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-tert-butyldimethylsilyloxy-4-methoxybenzonitrile involves its reactivity as a silyl ether and nitrile compound. The silyl ether group provides stability and protection to hydroxyl groups, while the nitrile group can participate in various chemical transformations. The compound’s molecular targets and pathways depend on its specific application, such as acting as a precursor in synthetic pathways or interacting with biological targets in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyldimethylsilyloxy-4-methoxybenzonitrile stands out due to its combination of a silyl ether and nitrile group, which provides unique reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Properties

CAS No.

348640-89-1

Molecular Formula

C14H21NO2Si

Molecular Weight

263.41 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-4-methoxybenzonitrile

InChI

InChI=1S/C14H21NO2Si/c1-14(2,3)18(5,6)17-13-9-11(10-15)7-8-12(13)16-4/h7-9H,1-6H3

InChI Key

YZYVBTFZBFPISH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)C#N)OC

Origin of Product

United States

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